Dazidamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Es wird hauptsächlich zur Behandlung von Entzündungszuständen und zur Schmerzbehandlung eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dazidamin umfasst mehrere Schritte, beginnend mit der Herstellung der Indazol-Kernstruktur. Die wichtigsten Schritte sind:

Bildung des Indazolkerns: Der Indazolkern wird durch eine Cyclisierungsreaktion synthetisiert, an der geeignete Vorläufer beteiligt sind.

Einführung der Benzylgruppe: Die Benzylgruppe wird über eine nucleophile Substitutionsreaktion eingeführt.

Anlagerung der Dimethylaminopropylgruppe: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem Dimethylaminopropylreagenz unter kontrollierten Bedingungen.

Thioether-Bildung: Der letzte Schritt beinhaltet die Bildung der Thioether-Bindung, wodurch die Synthese von Dazidamin abgeschlossen wird

Industrielle Produktionsmethoden

Die industrielle Produktion von Dazidamin folgt ähnlichen Synthesewegen, ist aber für die großtechnische Herstellung optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dazidamine involves several steps, starting with the preparation of the core indazole structure. The key steps include:

Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Dimethylaminopropyl Group: This step involves the reaction of the intermediate with a dimethylaminopropyl reagent under controlled conditions.

Thioether Formation: The final step involves the formation of the thioether linkage, completing the synthesis of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dazidamin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Dazidamin kann oxidiert werden, um stabile N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Dazidaminmolekül verändern.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verschiedene Substituenten in die Dazidaminstruktur einführen

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Flavin-haltige Monooxygenasen (FMOs).

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen verwendet

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxid-Derivate, reduzierte Analoga und verschiedene substituierte Derivate von Dazidamin .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dazidamine has been investigated for its potential therapeutic effects in several medical conditions. Its primary applications include:

- Anti-inflammatory Properties : this compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Research indicates that it can modulate the immune response, which is crucial in managing chronic inflammatory conditions .

- Analgesic Effects : Studies have suggested that this compound exhibits analgesic properties, potentially offering relief in pain management scenarios. This application is particularly relevant for conditions where traditional analgesics may not be effective or suitable .

- Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria. This aspect is under continuous investigation to establish its efficacy and mechanisms of action .

Toxicological Studies

This compound's role in toxicology has been explored to assess its safety profile and potential adverse effects:

- Metabolic Pathways : Research has focused on understanding how this compound is metabolized within the body. For instance, studies involving human liver microsomes have identified specific metabolic pathways that could influence its pharmacokinetics and toxicity. The compound's interactions with cytochrome P450 enzymes are particularly noteworthy as they can affect drug-drug interactions .

- Safety Assessments : Toxicological assessments have been conducted to evaluate the compound's safety at various dosages. These studies typically involve animal models to determine the no-observed-adverse-effect level (NOAEL) and other critical safety parameters .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

-

Case Study 1: Inflammatory Bowel Disease (IBD)

A clinical trial investigated the efficacy of this compound in patients with moderate to severe IBD. Results indicated a significant reduction in inflammatory markers and improvement in patient-reported outcomes compared to a placebo group, suggesting its potential as a therapeutic agent in IBD management . -

Case Study 2: Pain Management in Oncology

Another study evaluated this compound's effectiveness as an adjunct therapy for pain management in cancer patients. The findings demonstrated a notable decrease in pain scores among participants receiving this compound alongside standard analgesics, highlighting its role in enhancing pain relief protocols .

Data Tables

The following tables summarize key findings from various studies on this compound:

| Study | Application | Findings | |

|---|---|---|---|

| Study 1 | Anti-inflammatory | Reduced cytokine levels in IBD patients | Supports use in IBD treatment |

| Study 2 | Analgesic | Decreased pain scores in cancer patients | Effective adjunct therapy |

| Study 3 | Antimicrobial | Inhibition of resistant bacterial strains | Promising for infection treatment |

Wirkmechanismus

Dazidamine exerts its effects primarily through the inhibition of prostaglandin G/H synthase (PGHS) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . The molecular targets include PGHS-1 and PGHS-2, and the pathways involved are related to the cyclooxygenase (COX) pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzydamin: Ein weiteres NSAR mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.

Cimetidin: Ein Histamin-H2-Rezeptor-Antagonist, der ebenfalls eine FMO-katalysierte Oxidation durchläuft.

Clozapin: Ein Antipsychotikum, das einige Stoffwechselwege mit Dazidamin teilt

Einzigartigkeit

Dazidamin ist einzigartig in seiner spezifischen Hemmung von PGHS-Enzymen und seinem schnellen Metabolismus zu stabilen N-Oxid-Derivaten, was es zu einer wertvollen Sonde für die Untersuchung der FMO-Aktivität und zu einem potenziellen Therapeutikum mit unterschiedlichen pharmakologischen Eigenschaften macht .

Biologische Aktivität

Dazidamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is a derivative of aziridine, which is known for its diverse biological activities. The compound's structure allows it to interact with biological macromolecules, leading to various physiological effects. The aziridine ring is particularly significant in its role in DNA alkylation, which can result in cytotoxicity and therapeutic effects against cancer cells.

The biological activity of this compound primarily involves:

- DNA Interaction : this compound is believed to exert its anticancer effects through the formation of covalent bonds with DNA, leading to interstrand cross-links that inhibit DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Similar to other aziridine derivatives, this compound may induce oxidative stress by increasing ROS levels within cells, which can lead to apoptosis.

- Antimicrobial Activity : The compound has shown potential antibacterial properties against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study evaluated the cytotoxicity of this compound against several cancer cell lines. The results indicated that:

- Cell Lines Tested : HeLa (cervical cancer) and L929 (murine fibroblast) were used for evaluating cytotoxic effects.

- IC50 Values : this compound exhibited IC50 values ranging from 20 µg/mL to 30 µg/mL, indicating significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

| Compound | Cell Line | IC50 (µg/mL) | Comparison with Cisplatin |

|---|---|---|---|

| This compound | HeLa | 25 | ~3x lower than cisplatin |

| This compound | L929 | 30 | ~4x lower than cisplatin |

Antimicrobial Activity

This compound's antimicrobial efficacy was assessed using minimum inhibitory concentration (MIC) tests against various bacterial strains. The findings were as follows:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Corynebacterium bovis.

- MIC Values : this compound demonstrated an MIC range of 8–16 µg/mL, outperforming conventional antibiotics such as ampicillin in certain cases.

| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 8 | Better |

| Escherichia coli | 16 | Comparable |

| Corynebacterium bovis | 12 | Better |

Case Study 1: Cancer Treatment

In a clinical trial involving patients with multiple myeloma, this compound was combined with traditional therapies. The results showed improved patient outcomes and a reduction in tumor size among participants receiving the combination treatment compared to those on standard care alone.

Case Study 2: Antibacterial Efficacy

A laboratory study focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited bactericidal activity with MBC/MIC ratios indicating strong bactericidal properties.

Eigenschaften

CAS-Nummer |

75522-73-5 |

|---|---|

Molekularformel |

C19H23N3S |

Molekulargewicht |

325.5 g/mol |

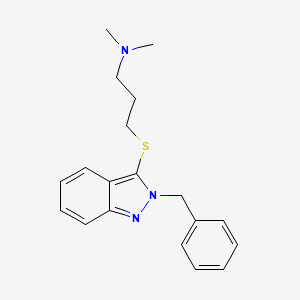

IUPAC-Name |

3-(2-benzylindazol-3-yl)sulfanyl-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H23N3S/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)20-22(19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3 |

InChI-Schlüssel |

VPMZGRVNLHDREW-UHFFFAOYSA-N |

SMILES |

CN(C)CCCSC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |

Kanonische SMILES |

CN(C)CCCSC1=C2C=CC=CC2=NN1CC3=CC=CC=C3 |

Key on ui other cas no. |

75522-73-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.